molecular formula C45H41F6N2P B12509321 1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate

1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate

Cat. No.: B12509321
M. Wt: 754.8 g/mol
InChI Key: ZKQHYSZGBRQBRF-UHFFFAOYSA-N
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Description

1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes two indole moieties connected by a conjugated system The presence of the hexafluorophosphate counterion adds to its stability and solubility in various solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate typically involves a multi-step process:

    Formation of the Indole Core: The indole cores can be synthesized using a Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions. This step is crucial for forming the indole nucleus.

    N-Alkylation: The indole cores are then subjected to N-alkylation using benzyl halides. This step introduces the benzyl groups at the nitrogen atoms of the indole rings.

    Conjugation: The two indole moieties are connected via a conjugated system, typically through a Wittig reaction or a similar olefination process. This step involves the reaction of the indole derivatives with appropriate phosphonium ylides under basic conditions.

    Counterion Exchange:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations for industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of each step. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moieties, leading to the formation of quinonoid structures.

    Reduction: Reduction reactions can convert the conjugated system into a more saturated structure, potentially altering its electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. These reactions are often performed under inert atmospheres to prevent oxidation.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions. These reactions may require catalysts such as Lewis acids or bases to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while reduction can produce more saturated indole compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate has several scientific research applications:

    Optoelectronics: Due to its conjugated system and fluorescent properties, this compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Fluorescent Dye: The compound’s strong fluorescence makes it suitable for use as a fluorescent dye in biological imaging and analytical chemistry.

    Material Science: Its unique structure and electronic properties make it a candidate for use in the development of advanced materials, such as conductive polymers and nanomaterials.

    Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the areas of cancer treatment and antimicrobial activity.

Mechanism of Action

The mechanism of action of 1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate is primarily related to its interaction with biological molecules and its electronic properties:

    Molecular Targets: The compound can interact with various biomolecules, including proteins, nucleic acids, and lipids. Its ability to intercalate into DNA and bind to specific proteins is of particular interest in medicinal chemistry.

    Pathways Involved: The compound’s fluorescent properties allow it to be used as a probe in studying cellular pathways and molecular interactions. It can be used to track the movement of molecules within cells and to monitor changes in cellular environments.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-2,3-dimethylbenzo[e]indole: This compound shares the indole core but lacks the conjugated system and hexafluorophosphate counterion.

    1-benzyl-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole: Similar structure but without the hexafluorophosphate counterion.

    1,3-dimethylbenzo[e]indole: A simpler indole derivative with fewer substituents.

Uniqueness

1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate is unique due to its combination of two indole moieties connected by a conjugated system and the presence of the hexafluorophosphate counterion. This unique structure imparts distinct electronic and fluorescent properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C45H41F6N2P

Molecular Weight

754.8 g/mol

IUPAC Name

1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate

InChI

InChI=1S/C45H41N2.F6P/c1-44(30-32-16-7-5-8-17-32)40(46(3)38-28-26-34-20-11-13-22-36(34)42(38)44)24-15-25-41-45(2,31-33-18-9-6-10-19-33)43-37-23-14-12-21-35(37)27-29-39(43)47(41)4;1-7(2,3,4,5)6/h5-29H,30-31H2,1-4H3;/q+1;-1

InChI Key

ZKQHYSZGBRQBRF-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)CC7=CC=CC=C7)CC8=CC=CC=C8.F[P-](F)(F)(F)(F)F

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)CC7=CC=CC=C7)CC8=CC=CC=C8.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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